molecular formula C11H12N2O2 B6158120 methyl 2-(5-amino-1H-indol-3-yl)acetate CAS No. 1417982-23-0

methyl 2-(5-amino-1H-indol-3-yl)acetate

Cat. No. B6158120
CAS RN: 1417982-23-0
M. Wt: 204.2
InChI Key:
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Description

Methyl 2-(5-amino-1H-indol-3-yl)acetate, also known as 5-aminoindan-2-yl acetate, is an organic compound with the molecular formula C10H13NO2. It is a colorless, crystalline solid that is soluble in organic solvents such as methanol, ethanol, and acetonitrile. This compound has been studied for its potential applications in the fields of medicine, biology, and chemistry. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.

Scientific Research Applications

Methyl 2-(5-amino-1H-indol-3-yl)acetate has been studied for its potential applications in the fields of medicine, biology, and chemistry. It has been used as a substrate for the enzyme tyrosinase, which is involved in the biosynthesis of melanin. It has also been used as a reagent for the synthesis of indole derivatives and as a starting material for the synthesis of indole-based inhibitors of the enzyme acetylcholinesterase. In addition, it has been used in the synthesis of indole-based compounds that are being investigated as potential anti-cancer agents.

Mechanism of Action

Methyl 2-(5-amino-1H-indol-3-yl)acetate is believed to act as an inhibitor of tyrosinase, an enzyme involved in the biosynthesis of melanin. The mechanism of inhibition is not fully understood, but it is believed to involve the formation of a covalent bond between the substrate and the enzyme. This covalent bond prevents the enzyme from catalyzing the reaction and thus inhibits the formation of melanin.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on the biochemical and physiological processes of cells. Studies have shown that it can inhibit the enzyme tyrosinase, which is involved in the biosynthesis of melanin. In addition, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

Methyl 2-(5-amino-1H-indol-3-yl)acetate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available from chemical suppliers. It is also relatively stable and has a low toxicity, making it a good choice for laboratory experiments. However, it has some limitations as well. For example, it is not soluble in water, so it must be dissolved in an organic solvent before use. In addition, its mechanism of action is not fully understood, so further research is needed to fully understand its effects.

Future Directions

Methyl 2-(5-amino-1H-indol-3-yl)acetate has many potential future applications in the fields of medicine, biology, and chemistry. Further research is needed to better understand its mechanism of action and to develop new and more efficient ways to synthesize it. In addition, its potential as an inhibitor of tyrosinase and acetylcholinesterase should be investigated further, as these enzymes are involved in important biochemical and physiological processes. Finally, its potential as an anti-cancer agent should be explored, as indole-based compounds have shown promise in this area.

Synthesis Methods

Methyl 2-(5-amino-1H-indol-3-yl)acetate is most commonly synthesized from the reaction of this compound-2-ol and acetic anhydride in the presence of a catalytic amount of pyridine. The reaction is typically carried out at room temperature and proceeds in a two-step process. The first step involves the formation of the monoacetate, which is then converted to the diacetate in the second step. The monoacetate can be isolated as a white solid, while the diacetate is a yellow solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(5-amino-1H-indol-3-yl)acetate involves the reaction of 5-aminoindole with ethyl chloroacetate, followed by hydrolysis and esterification.", "Starting Materials": [ "5-aminoindole", "ethyl chloroacetate", "sodium hydroxide", "hydrochloric acid", "methanol" ], "Reaction": [ "Step 1: Dissolve 5-aminoindole in methanol.", "Step 2: Add ethyl chloroacetate to the solution and stir at room temperature for several hours.", "Step 3: Add sodium hydroxide to the reaction mixture to hydrolyze the ester.", "Step 4: Acidify the mixture with hydrochloric acid to obtain the free acid.", "Step 5: Esterify the free acid with methanol to obtain methyl 2-(5-amino-1H-indol-3-yl)acetate." ] }

CAS RN

1417982-23-0

Molecular Formula

C11H12N2O2

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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